molecular formula C22H19NO2S B8211946 (R)-4-Phenyl-2-(2-((R)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole

(R)-4-Phenyl-2-(2-((R)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole

Cat. No.: B8211946
M. Wt: 361.5 g/mol
InChI Key: DAFPBDIGMMUDMU-RXFWQSSRSA-N
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Description

(4R)-2-[2-[®-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole is a chiral compound with a complex structure that includes a sulfinyl group, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-[2-[®-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Phenyl Groups: The phenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenyl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (4R)-2-[2-[®-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole can be used as a chiral building block for the synthesis of more complex molecules.

Biology

This compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

Research may explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.

Industry

In the chemical industry, it could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (4R)-2-[2-[®-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfinyl group could play a role in these interactions by forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    (4R)-2-[2-[®-(4-methylphenyl)sulfonyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    (4R)-2-[2-[®-(4-methylphenyl)thio]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole: Similar structure but with a thioether group instead of a sulfinyl group.

Uniqueness

The presence of the sulfinyl group in (4R)-2-[2-[®-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole imparts unique chemical properties, such as the ability to undergo specific oxidation and reduction reactions. This makes it distinct from similar compounds with sulfonyl or thioether groups.

Properties

IUPAC Name

(4R)-2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3/t20-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFPBDIGMMUDMU-RXFWQSSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[S@@](=O)C2=CC=CC=C2C3=N[C@@H](CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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